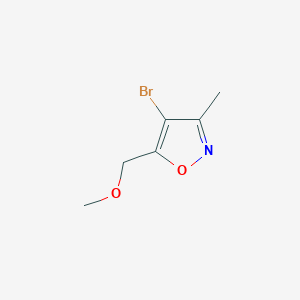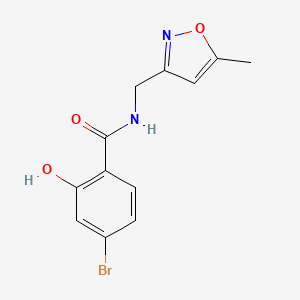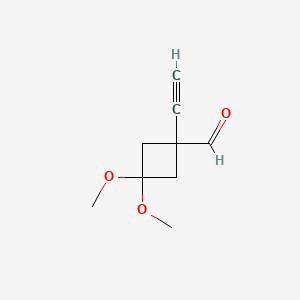![molecular formula C11H13F2NO2 B14900273 N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide is a chemical compound with the molecular formula C11H13F2NO2 It is known for its unique structural features, which include a difluoromethoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide typically involves the reaction of 2-(difluoromethoxy)aniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Research has shown that it may have therapeutic potential in treating diseases such as cancer and inflammation.
Mécanisme D'action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. These interactions can lead to various biochemical and physiological effects, including apoptosis induction, inhibition of angiogenesis, and reduction of pro-inflammatory cytokine production.
Comparaison Avec Des Composés Similaires
N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide can be compared with other similar compounds, such as:
- N-[2-(difluoromethoxy)phenyl]-N’-(2-fluorophenyl)urea
- N-[2-(difluoromethoxy)phenyl]-2-furamide
- 2-(difluoromethoxy)phenyl isothiocyanate
These compounds share the difluoromethoxy group but differ in their overall structure and functional groups. The unique combination of the difluoromethoxy group with the 2-methylpropanamide moiety in this compound contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H13F2NO2 |
|---|---|
Poids moléculaire |
229.22 g/mol |
Nom IUPAC |
N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C11H13F2NO2/c1-7(2)10(15)14-8-5-3-4-6-9(8)16-11(12)13/h3-7,11H,1-2H3,(H,14,15) |
Clé InChI |
XPSGSOOHEUSZTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=CC=CC=C1OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


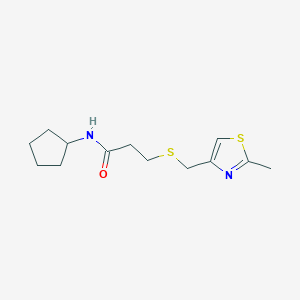

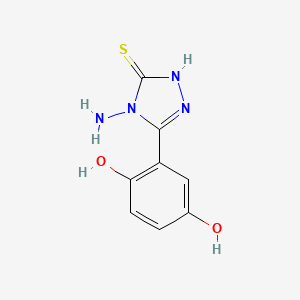

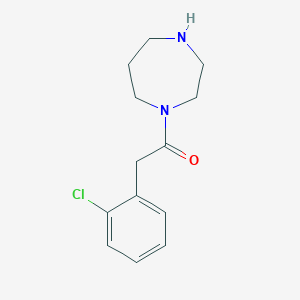
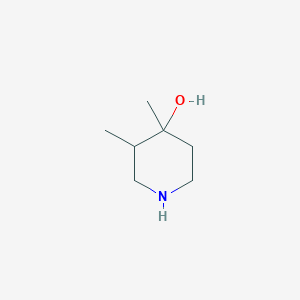

![Azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;trihydrate](/img/structure/B14900251.png)
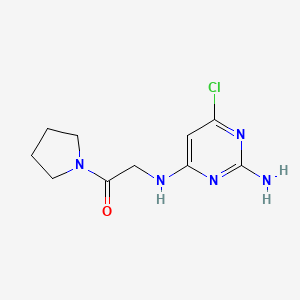
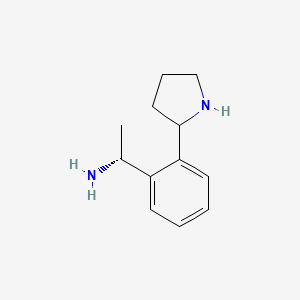
![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
